![molecular formula C11H23ClOSi B14267942 Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane CAS No. 166592-75-2](/img/structure/B14267942.png)
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane is an organosilicon compound characterized by the presence of a chloro group, a pent-4-en-1-yl ether group, and two propan-2-yl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane typically involves the reaction of pent-4-en-1-ol with chloro(di(propan-2-yl)silane) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydroxyl group with the chloro group on the silicon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form new silicon-based compounds.
Addition Reactions: The double bond in the pent-4-en-1-yl group can participate in addition reactions, such as hydrogenation or hydroboration.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the double bond or the silicon center.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like triethylamine or pyridine.
Addition Reactions: Catalysts such as palladium or platinum are often used for hydrogenation, while borane reagents are used for hydroboration.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, while reducing agents may include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: New organosilicon compounds with varied functional groups.
Addition Reactions: Saturated or partially saturated derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
科学的研究の応用
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Employed as a reagent or intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
作用機序
The mechanism of action of Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane involves its ability to undergo various chemical transformations. The chloro group can be readily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The double bond in the pent-4-en-1-yl group can participate in addition reactions, further expanding its utility. The silicon center can also undergo oxidation or reduction, enabling the formation of a wide range of derivatives.
類似化合物との比較
Similar Compounds
Chloro(di(propan-2-yl)silane): Lacks the pent-4-en-1-yl ether group, making it less versatile in certain reactions.
Pent-4-en-1-yl(tri(propan-2-yl)silane): Contains an additional propan-2-yl group, which may affect its reactivity and applications.
Chloro[(pent-4-en-1-yl)oxy]tri(propan-2-yl)silane): Similar structure but with an additional propan-2-yl group, potentially altering its chemical behavior.
Uniqueness
Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the chloro group and the pent-4-en-1-yl ether group allows for a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
166592-75-2 |
|---|---|
分子式 |
C11H23ClOSi |
分子量 |
234.84 g/mol |
IUPAC名 |
chloro-pent-4-enoxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C11H23ClOSi/c1-6-7-8-9-13-14(12,10(2)3)11(4)5/h6,10-11H,1,7-9H2,2-5H3 |
InChIキー |
YTHQQZYVIXWJFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(OCCCC=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


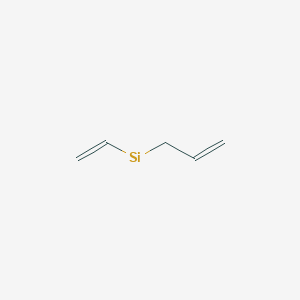

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
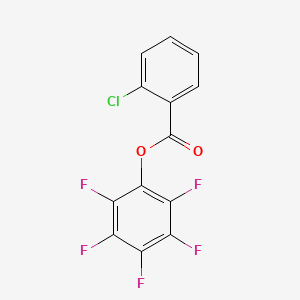
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(4-aminophenyl)thio]ethyl]-](/img/structure/B14267885.png)
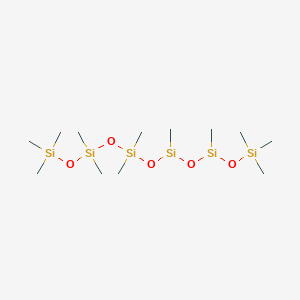
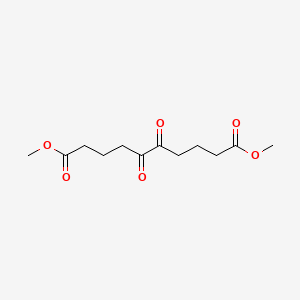
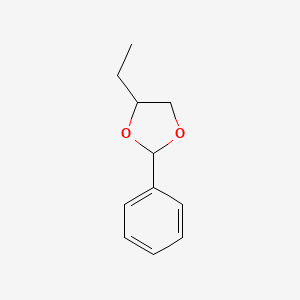
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
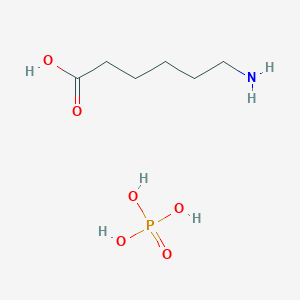

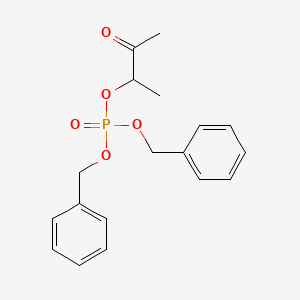
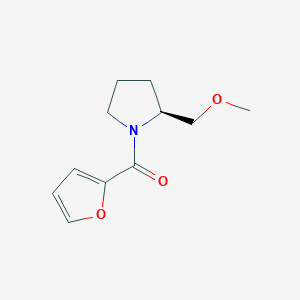
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
